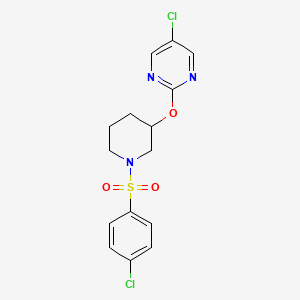
5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been described with a wide range of biological potential .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a sulfonyl group attached to a piperidine ring, and an ether linkage to the pyrimidine ring.Scientific Research Applications
Crystal Structures and Hydrogen Bonding Patterns
The research on 5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine and related compounds primarily focuses on their crystal structures and hydrogen-bonding patterns. These structures are significant in understanding the drug interactions at the molecular level, particularly for antimalarial and antimicrobial compounds.
Hydrogen-Bonding Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Studies have highlighted the R22(8) motifs in the crystal structures of pyrimethamine sulfonate and aminopyrimidine derivatives. These motifs play a crucial role in the molecular recognition processes, which are fundamental in drug design and development for treating diseases like malaria (Balasubramani, Muthiah, & Lynch, 2007).
Hydrogen-Bonding Patterns in Pyrimethaminium Pyridine-3-Sulfonate : Research into pyrimethaminium salts has uncovered detailed hydrogen-bonded networks that contribute to the stability and efficacy of antimalarial drugs. This knowledge aids in the development of more effective therapeutic agents (Nirmalram & Thomas Muthiah, 2010).
Synthesis and Antimicrobial Activity
Further studies focus on the synthesis of pyrimidine derivatives and their antimicrobial properties, underscoring the potential of this compound in developing new antimicrobial agents.
Facile Synthesis and Antimicrobial Activity : Novel pyrimidine derivatives, including those related to the this compound, have been synthesized and shown to possess antimicrobial activity. Such research is pivotal for the development of new antimicrobial drugs (Ammar et al., 2004).
Synthesis and Characterization of Novel Sigma-1 Receptor Antagonists : Research has been conducted on the synthesis of pyrimidine-based sigma-1 receptor antagonists, demonstrating their potential in treating neuropathic pain. This suggests broader applications of the compound in pain management and neuroprotection (Lan et al., 2014).
properties
IUPAC Name |
5-chloro-2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-11-3-5-14(6-4-11)24(21,22)20-7-1-2-13(10-20)23-15-18-8-12(17)9-19-15/h3-6,8-9,13H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYOCWVOHAKXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

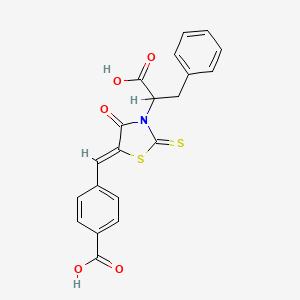
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)
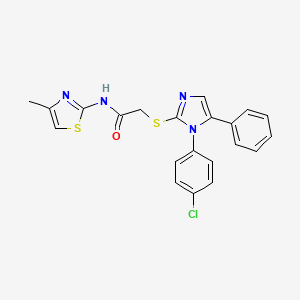
![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)
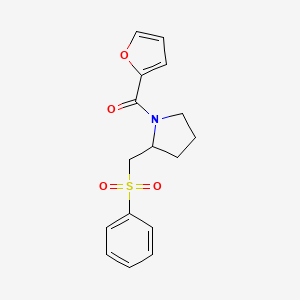
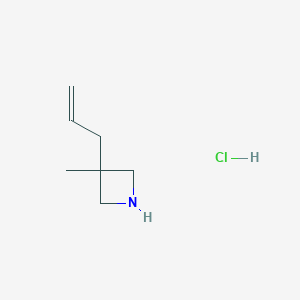
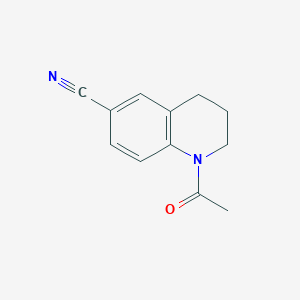

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)
![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)
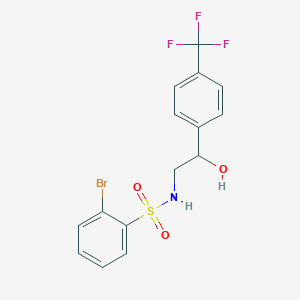
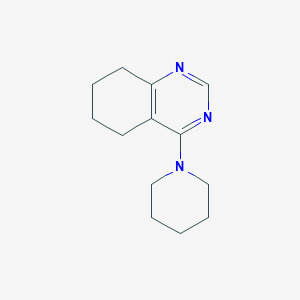
![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)
